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molecular formula C8H8N2O4 B8791077 Methyl N-(3-nitrophenyl)carbamate CAS No. 2189-61-9

Methyl N-(3-nitrophenyl)carbamate

Cat. No. B8791077
M. Wt: 196.16 g/mol
InChI Key: ZMHNYWIJOJZOJY-UHFFFAOYSA-N
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Patent
US05310634

Procedure details

After refluxing a mixture of 37 g of iron powder, 1.9 g of ammonium chloride, 33 g of water, 13 g of 3-(methoxycarbonylamino)nitrobenzene, and 260 g of 2-propanol for 30 minutes, the reaction mixture was filtered under suction using sellaite. After extracting the product formed from the filtrate with ethyl acetate followed by washing with water, the product was dried by Glauber's salt. The solvent was distilled off from the product using an evaporator to provide 10.5 g (yield: 95%) of a black oily product.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
37 g
Type
catalyst
Reaction Step One
Quantity
260 g
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].O.[CH3:4][O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([N+:15]([O-])=O)[CH:12]=[CH:13][CH:14]=1)=[O:7]>[Fe].CC(O)C>[CH3:4][O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH:12]=[CH:13][CH:14]=1)[NH2:15])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
33 g
Type
reactant
Smiles
O
Name
Quantity
13 g
Type
reactant
Smiles
COC(=O)NC=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
37 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
260 g
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered under suction
EXTRACTION
Type
EXTRACTION
Details
After extracting the product
CUSTOM
Type
CUSTOM
Details
formed from the filtrate with ethyl acetate
WASH
Type
WASH
Details
by washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the product was dried by Glauber's salt
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the product
CUSTOM
Type
CUSTOM
Details
an evaporator

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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